Cassiaside C

Vue d'ensemble

Description

Cassiaside C is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. This compound is a flavonoid glycoside and is known for its potent antioxidant and anti-inflammatory properties . This compound has gained attention due to its potential health benefits and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cassiaside C can be synthesized through various chemical reactions involving the glycosylation of toralactone. The synthetic route typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the seeds of Cassia obtusifolia. The process includes steps such as solvent extraction, filtration, and chromatographic techniques to isolate and purify this compound. The use of advanced extraction technologies ensures high yield and purity of the compound.

Analyse Des Réactions Chimiques

Naphthopyrone Core Construction

-

Condensation Reaction : The naphtho-α-pyrone backbone (toralactone) was synthesized via a condensation reaction between orsellinate (8 ) and pyrone (9 ) using lithium diisopropylamide (LDA) .

Glycosylation Steps

-

Glycosyl Donors : Trifluoroacetimidates (6f , 6g ) and trichloroacetimidates were employed for sequential glycosylation.

-

Conditions :

| Glycosylation Step | Donor | Conditions | Yield |

|---|---|---|---|

| Primary glycosylation | Trifluoroacetimidate | 0.05 equiv TMSOTf, 6.0 equiv donor | 85–90% |

| Secondary glycosylation | Trichloroacetimidate | 0.3 equiv TMSOTf, 6.0 equiv donor | 78–82% |

Naphthol Hydroxyl Group

-

The phenolic hydroxyl group at the naphthopyrone core demonstrates low nucleophilicity, requiring aggressive glycosylation conditions (e.g., excess donor, strong Lewis acids) .

Glycosidic Bond Stability

-

Cassiaside C’s β-D-gentiobioside linkages are resistant to hydrolysis under mild acidic or enzymatic conditions due to the steric protection of the glycosidic bonds .

Biotransformation and Metabolic Pathways

While direct chemical reactions in biological systems are less documented, this compound undergoes metabolic modifications:

-

Deglycosylation : In vivo, glycosidases may cleave the gentiobioside side chains, releasing the aglycone (toralactone) .

-

Oxidation : The naphthopyrone core may undergo hepatic cytochrome P450-mediated oxidation, forming quinone derivatives .

Key Research Findings

-

Stereochemical Outcomes : Glycosylation proceeds with retention of β-configuration due to neighboring group participation .

-

Synthetic Challenges : The tetraglucosyl chain introduces steric hindrance, necessitating iterative protection/deprotection strategies .

Comparative Reactivity with Analogues

Unresolved Questions

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Mechanism of Action:

Cassiaside C has been shown to inhibit the M1 polarization of macrophages, a critical process in the inflammatory response. By downregulating glycolysis, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in macrophages stimulated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) . This modulation of macrophage polarization could be a promising therapeutic strategy for chronic inflammatory diseases.

Key Findings:

- Inhibition of Glycolysis: this compound decreases lactate production and enhances oxidative phosphorylation in M1 polarized macrophages .

- Cytokine Suppression: The compound significantly lowers the levels of inducible nitric oxide synthase and cyclooxygenase-2, which are upregulated during inflammation .

Neuroprotective Effects

This compound exhibits potential neuroprotective effects, particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that it can inhibit beta-secretase 1 (BACE1), an enzyme involved in the formation of amyloid-beta plaques, a hallmark of AD .

Studies Highlighting Neuroprotection:

- BACE1 Inhibition: this compound shows mixed-type inhibition against BACE1, suggesting its utility in reducing amyloid plaque formation .

- Cell Viability Improvement: In models of neuronal toxicity induced by amyloid-beta oligomers, this compound enhances cell survival and function .

Antiallergic Activity

This compound has demonstrated significant antiallergic properties by inhibiting histamine release from mast cells during antigen-antibody reactions. This activity positions it as a candidate for developing treatments for allergic conditions .

Antioxidant Properties

The compound's antioxidant capacity contributes to its overall pharmacological profile. It helps mitigate oxidative stress, which is implicated in various chronic diseases .

Potential Applications in Cancer Therapy

Emerging studies suggest that this compound may possess anticancer properties by modulating cellular pathways associated with tumor growth and metastasis. Its ability to inhibit certain signaling pathways could be leveraged in cancer treatment strategies .

Summary Table of Applications

Mécanisme D'action

Cassiaside C exerts its effects by modulating various molecular targets and pathways:

Anti-inflammatory Action: this compound inhibits the polarization of M1 macrophages by downregulating glycolysis.

Antioxidant Action: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Molecular Pathways: this compound affects the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, leading to reduced glycolysis and lactate production.

Comparaison Avec Des Composés Similaires

Cassiaside C is compared with other similar compounds, such as:

Cassiaside A and B: These compounds are also found in Cassia obtusifolia seeds and share similar antioxidant and anti-inflammatory properties.

Toralactone Glycosides: These glycosides, including this compound, exhibit potent biological activities and are studied for their therapeutic potential.

Uniqueness: this compound is unique due to its specific glycosylation pattern and its ability to modulate multiple molecular pathways, making it a promising candidate for various therapeutic applications.

Activité Biologique

Cassiaside C, a phenolic glycoside derived from Cassia obtusifolia, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

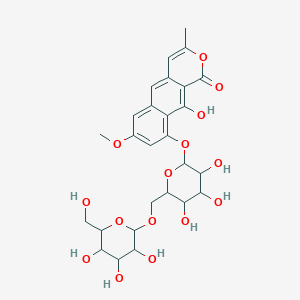

This compound is characterized by its complex structure, which includes multiple sugar moieties linked to a phenolic backbone. This structural composition contributes to its bioactivity. The compound's molecular formula is typically represented as .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. Research indicates that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

| Study | Method Used | IC50 (µg/mL) | Findings |

|---|---|---|---|

| DPPH Assay | 15.4 | Effective radical scavenging activity observed. | |

| ABTS Assay | 12.3 | Higher antioxidant capacity compared to standard antioxidants. |

2. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-Inflammatory Activity of this compound

| Study | Model Used | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| RAW264.7 Macrophages | 25 | 70% inhibition of NO production | |

| Murine Model (LPS-induced) | 50 | Reduced IL-1β secretion significantly |

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Table 3: Antimicrobial Activity of this compound

Case Study 1: Antioxidant Application in Food Preservation

A study evaluated the use of this compound as a natural preservative in food products. The addition of this compound significantly reduced lipid peroxidation in meat products, extending shelf life while maintaining quality.

Case Study 2: Anti-inflammatory Treatment in Animal Models

In a controlled experiment involving mice with induced inflammation, treatment with this compound resulted in decreased paw edema and lower levels of inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

Propriétés

IUPAC Name |

10-hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGJNKYTLIUCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cassiaside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119170-52-4 | |

| Record name | Cassiaside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 237 °C | |

| Record name | Cassiaside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.